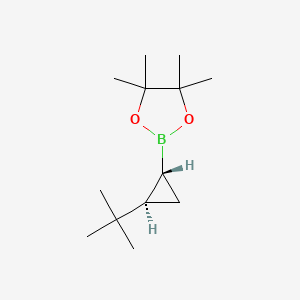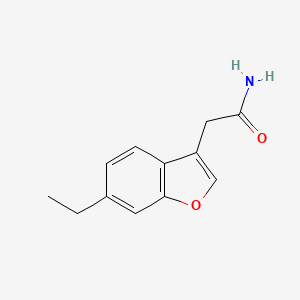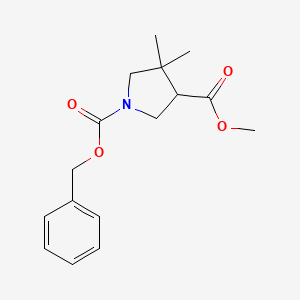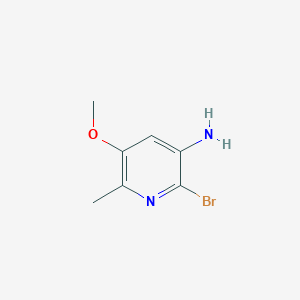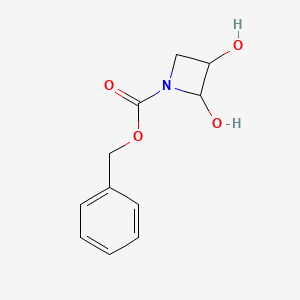
Benzyl 2,3-dihydroxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3-dihydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C11H13NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-dihydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,3-dihydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3-dihydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 2,3-dihydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the azetidine ring play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 2,3-dihydroxyazetidine-1-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
Uniqueness
This compound is unique due to the presence of two hydroxyl groups on the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
benzyl 2,3-dihydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H13NO4/c13-9-6-12(10(9)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7H2 |
InChI-Schlüssel |
VUTBWGXEACTJOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N1C(=O)OCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


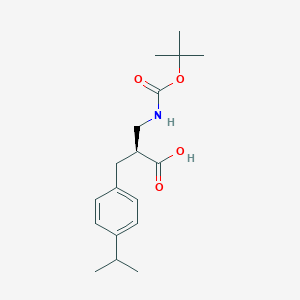
![4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12952673.png)
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
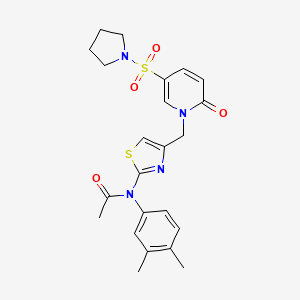
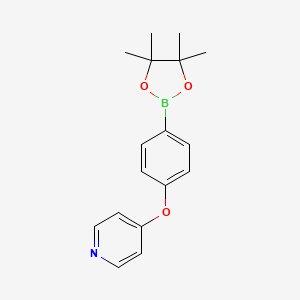

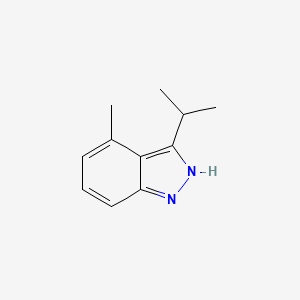
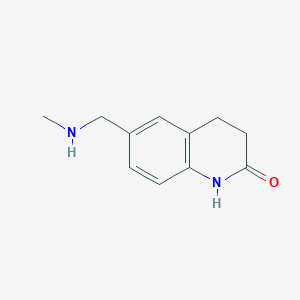
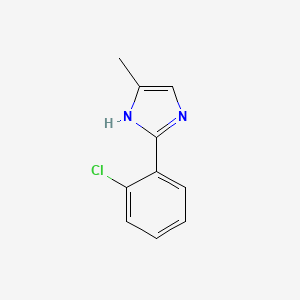
![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
